molecular formula C21H17ClN6 B357900 2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE CAS No. 921088-49-5

2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B357900
CAS No.: 921088-49-5
M. Wt: 388.9g/mol
InChI Key: OFIIUINUEKGLPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-CHLOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolo[3,2-e]pyrimidine core with a triazole ring and specific substituents makes it a versatile compound for various applications .

Properties

CAS No.

921088-49-5

Molecular Formula

C21H17ClN6

Molecular Weight

388.9g/mol

IUPAC Name

4-(2-chlorophenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17ClN6/c1-13-14(2)27(11-15-7-9-23-10-8-15)20-18(13)21-25-19(26-28(21)12-24-20)16-5-3-4-6-17(16)22/h3-10,12H,11H2,1-2H3

InChI Key

OFIIUINUEKGLPC-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=NC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4Cl)CC5=CC=NC=C5)C

Origin of Product

United States

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